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Compound of Interest

Compound Name:
Methyl 3-(4-fluorophenyl)but-2-

enoate

CAS No.: 1563216-58-9

Cat. No.: B3379373 Get Quote

Compound Identity & Nomenclature
Methyl 3-(4-fluorophenyl)crotonate is an

-unsaturated ester featuring a 4-fluorophenyl group and a methyl group at the

-position (C3) of the acrylate backbone. It serves as a critical building block for introducing the
4-fluorophenyl moiety—a pharmacophore common in antidepressants (e.g., Paroxetine),
statins (e.g., Fluvastatin), and kinase inhibitors—into complex heterocycles.
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Parameter Detail

IUPAC Name Methyl 3-(4-fluorophenyl)but-2-enoate

Common Synonyms

Methyl 3-(4-fluorophenyl)crotonate; Methyl

-(4-fluorophenyl)crotonate; Methyl 3-(p-

fluorophenyl)but-2-enoate

CAS Registry Number
198889-33-7 (Generic/Isomer mixture)

1563216-58-9 (Specific isomer entry)

Molecular Formula

C

H

FO

Molecular Weight 194.20 g/mol

SMILES COC(=O)C=C(C)c1ccc(F)cc1

InChI Key GNJGRAWNPUCVSX-UHFFFAOYSA-N

Structural Isomerism (E/Z Configuration)
Due to the trisubstituted double bond, this compound exists as two geometric isomers: (E) and

(Z).[1][2] The configuration significantly impacts reactivity, particularly in enzymatic resolutions

or stereoselective cyclizations.

E-Isomer (Entgegen): The highest priority groups at each carbon (the 4-fluorophenyl ring at

C3 and the methoxycarbonyl group at C2) are on opposite sides.[2][3] This is typically the

thermodynamically more stable isomer due to reduced steric repulsion between the bulky

phenyl ring and the ester group.

Z-Isomer (Zusammen): The 4-fluorophenyl ring and the ester group are on the same side.

Visualization of Isomers
The following diagram illustrates the steric relationship between the (E) and (Z) forms.
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Caption: Geometric isomerism of Methyl 3-(4-fluorophenyl)but-2-enoate. The E-isomer

minimizes steric clash between the aryl ring and the ester moiety.

Synthesis Methodologies
Synthesis is typically achieved via condensation reactions that construct the C=C bond. Two

primary protocols are employed depending on the required isomeric purity and scale.

Method A: The Reformatsky Reaction (Standard)
This method involves the zinc-mediated condensation of 4-fluoroacetophenone with methyl

bromoacetate. It is preferred for industrial scaling due to the low cost of reagents.

Activation: Zinc dust is activated (e.g., with TMSCl or iodine) in an inert solvent (THF or

Benzene).

Addition: Methyl bromoacetate is added to form the organozinc intermediate (Reformatsky

reagent).
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Condensation: 4-Fluoroacetophenone is introduced. The zinc enolate attacks the ketone to

form a

-hydroxy ester.

Dehydration: Acid-catalyzed dehydration (e.g.,

-TsOH, reflux) eliminates water to yield the

-unsaturated ester.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction
For higher stereoselectivity favoring the (E)-isomer, the HWE reaction using trimethyl

phosphonoacetate is utilized.

Reagents: 4-Fluoroacetophenone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or

NaOMe.

Mechanism: The phosphonate carbanion attacks the ketone. The intermediate

oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct.

Synthesis Workflow Diagram
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Caption: Synthetic pathways. Method A (Reformatsky) proceeds via a hydroxy intermediate,

while Method B (HWE) yields the alkene directly with high E-selectivity.

Applications in Drug Development
Methyl 3-(4-fluorophenyl)crotonate is a versatile intermediate ("building block") rather than a

final drug. Its specific structural features—an electrophilic

-carbon and a lipophilic fluorophenyl group—make it ideal for:

Heterocycle Synthesis:

Pyrimidines: Reaction with amidines or urea derivatives yields fluorinated pyrimidinones,

common scaffolds in kinase inhibitors.
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Indoles: Can serve as a precursor for indole synthesis via reductive cyclization protocols

(e.g., if nitrated or coupled with anilines).

Michael Acceptor Reactivity:

The conjugated double bond acts as a Michael acceptor for nucleophiles (amines, thiols),

allowing the introduction of the 4-fluorophenyl-ethyl motif into larger chiral molecules.

Relationship to Paroxetine:

While Paroxetine is derived from a cinnamate (lacking the

-methyl group), this crotonate analog is used to synthesize methylated derivatives or
related 4-arylpiperidines where a quaternary carbon or specific steric bulk is required at
the benzylic position.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be

observed.

Proton NMR ( H NMR, CDCl , 400 MHz)
Shift (

ppm)
Multiplicity Integration Assignment

7.40 – 7.50 Multiplet 2H
Aromatic (Ortho to

alkene)

7.00 – 7.10 Multiplet 2H
Aromatic (Meta to

alkene, Ortho to F)

6.10 Singlet (fine splitting) 1H Vinyl proton (=CH)

3.75 Singlet 3H
Methyl ester (-OCH

)

2.55
Doublet (

Hz)
3H

Allylic Methyl (-CH

)
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Note: The allylic methyl group typically appears as a doublet due to long-range coupling with

the vinyl proton.

Infrared Spectroscopy (FT-IR)
1715 cm

: Strong C=O stretch (Conjugated Ester).

1630 cm

: C=C stretch (Alkene).

1220 cm

: C-F stretch (Aryl Fluoride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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